4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline
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Overview
Description
4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline is a heterocyclic compound that features both an isoquinoline and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylisoquinoline with imidazole under specific conditions. The reaction may require a catalyst, such as a transition metal, and is often carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully reduced isoquinoline derivatives .
Scientific Research Applications
4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(1H-imidazol-1-yl)isoquinoline
- 4-Phenyl-1-(1H-imidazol-1-yl)isoquinoline
- 4-Benzyl-1-(1H-imidazol-1-yl)isoquinoline
Uniqueness
4-Ethyl-1-(1H-imidazol-1-yl)isoquinoline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its binding affinity and selectivity for molecular targets compared to its analogs .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-ethyl-1-imidazol-1-ylisoquinoline |
InChI |
InChI=1S/C14H13N3/c1-2-11-9-16-14(17-8-7-15-10-17)13-6-4-3-5-12(11)13/h3-10H,2H2,1H3 |
InChI Key |
CXALURSGPZGCAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C2=CC=CC=C21)N3C=CN=C3 |
Origin of Product |
United States |
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